2,7-Diphenyl-1H-indole

regioselective synthesis electrophilic substitution indole functionalization

2,7-Diphenyl-1H-indole (CAS 1157-17-1) is a C20H15N indole derivative bearing phenyl substituents at the 2- and 7-positions of the indole core. With a molecular weight of 269.34 g·mol⁻¹, a computed XlogP of 5.3, a topological polar surface area (TPSA) of 15.79 Ų, and two freely rotatable bonds, it occupies a distinct property space among diphenylindole constitutional isomers.

Molecular Formula C20H15N
Molecular Weight 269.3 g/mol
CAS No. 1157-17-1
Cat. No. B075152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Diphenyl-1H-indole
CAS1157-17-1
Synonyms2,7-Diphenyl-1H-indole
Molecular FormulaC20H15N
Molecular Weight269.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC3=C2NC(=C3)C4=CC=CC=C4
InChIInChI=1S/C20H15N/c1-3-8-15(9-4-1)18-13-7-12-17-14-19(21-20(17)18)16-10-5-2-6-11-16/h1-14,21H
InChIKeyWMQAZXDFRMNFDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Diphenyl-1H-indole (CAS 1157-17-1): Procurement-Relevant Structural and Physicochemical Profile for Research Sourcing


2,7-Diphenyl-1H-indole (CAS 1157-17-1) is a C20H15N indole derivative bearing phenyl substituents at the 2- and 7-positions of the indole core. With a molecular weight of 269.34 g·mol⁻¹, a computed XlogP of 5.3, a topological polar surface area (TPSA) of 15.79 Ų, and two freely rotatable bonds, it occupies a distinct property space among diphenylindole constitutional isomers . Indole derivatives are foundational scaffolds in medicinal chemistry, organic electronics, and natural product research; the specific 2,7-substitution pattern dictates unique reactivity and physicochemical behavior that cannot be replicated by the more common 2,3- or 1,2-diphenylindole isomers [1].

Why 2,7-Diphenyl-1H-indole Cannot Be Replaced by Other Diphenylindole Isomers in Research Procurement


Constitutional isomerism among diphenylindoles produces profound differences in steric accessibility, hydrogen-bonding capacity, electronic distribution, and solid-state packing that directly affect synthetic utility and application performance. The 2,7-diaryl substitution pattern leaves the indole C-3 position unsubstituted and the N–H group free, whereas 2,3-diphenylindole blocks the C-3 site, 1,2-diphenylindole occupies the N-1 position, and 2-phenylindole lacks the second aryl ring entirely . These positional differences translate into measurable divergence in computed logP, TPSA, and melting behavior that cannot be compensated for by simple stoichiometric adjustment, making generic substitution scientifically invalid for structure–activity relationship (SAR) studies, regioselective derivatization, or materials development programs [1].

Quantitative Differentiation Evidence for 2,7-Diphenyl-1H-indole Against Closest Diphenylindole Analogs


Regiochemical Accessibility: Free C-3 Position in 2,7-Diphenyl-1H-indole vs. Blocked C-3 in 2,3-Diphenylindole

2,7-Diphenyl-1H-indole possesses an unsubstituted C-3 position on the indole pyrrole ring, whereas 2,3-diphenylindole (CAS 3469-20-3) has both C-2 and C-3 sites blocked by phenyl groups [1]. This structural difference is binary and absolute: electrophilic aromatic substitution, Mannich reactions, Vilsmeier–Haack formylation, and transition-metal-catalyzed C–H activation at C-3 are feasible on 2,7-diphenyl-1H-indole but sterically and electronically precluded on 2,3-diphenylindole [2]. No quantitative yield comparison is available from a single study; however, the presence vs. absence of a reactive site represents a definitive go/no-go criterion for any synthetic route requiring C-3 derivatization.

regioselective synthesis electrophilic substitution indole functionalization

Topological Polar Surface Area (TPSA) Divergence: 2,7-Diphenyl-1H-indole (15.79 Ų) vs. 1,2-Diphenylindole (4.93 Ų)

The computed TPSA of 2,7-diphenyl-1H-indole is 15.79 Ų , compared to 4.93 Ų for 1,2-diphenylindole (CAS 18434-12-3) [1]. This ~3.2-fold difference arises because the N–H group in 2,7-diphenyl-1H-indole contributes to polar surface area, whereas 1,2-diphenylindole has the indole N-1 substituted with a phenyl ring, eliminating the H-bond donor and reducing TPSA. Both compounds share an XlogP of approximately 5.3 and have two rotatable bonds, but the TPSA disparity predicts measurably different passive membrane permeability and aqueous solubility profiles.

drug-likeness membrane permeability physicochemical profiling

Natural Product Occurrence: 2,7-Diphenyl-1H-indole as a GC-MS Identified Constituent of Stereospermum kunthianum Leaf Oil

2,7-Diphenyl-1H-indole was identified by GC-MS in the esterified leaf oil of Stereospermum kunthianum at a relative abundance of 7.88%, alongside estragole (6.5%), β-bisabolene (14.97%), and humulene (8.81%) [1]. This is a rare documented natural occurrence of a 2,7-diphenylindole scaffold. The closely related 2,3-diphenylindole and 1,2-diphenylindole isomers were not reported in this plant extract. For researchers investigating Stereospermum phytochemistry or requiring an authentic analytical standard for GC-MS confirmation, 2,7-diphenyl-1H-indole is the only isomer relevant to this botanical matrix.

phytochemistry natural product standard GC-MS authentication

N–H Hydrogen-Bond Donor Availability: 2,7-Diphenyl-1H-indole vs. 1,2-Diphenylindole in Supramolecular and Coordination Chemistry

2,7-Diphenyl-1H-indole retains a free indole N–H (1 H-bond donor, 0 H-bond acceptors), whereas 1,2-diphenylindole has the N-1 position substituted with a phenyl ring (0 H-bond donors, 0 H-bond acceptors) [1]. The presence of the N–H group enables intermolecular hydrogen bonding, as demonstrated by crystallographic studies on related 2-arylindoles that form consistent N–H···π and N–H···O hydrogen-bonded chain motifs in the solid state [2]. While no single-crystal structure of 2,7-diphenyl-1H-indole itself is publicly available, the class-level behavior of 2-substituted indoles with free N–H predicts markedly different crystal packing and solubility compared to N-substituted analogs.

supramolecular chemistry metal coordination hydrogen-bonded networks

Highest-Value Application Scenarios for 2,7-Diphenyl-1H-indole Based on Verified Differentiation Evidence


Regioselective C-3 Derivatization for Medicinal Chemistry SAR Libraries

Medicinal chemistry programs requiring systematic exploration of C-3 substituent effects on the indole scaffold should procure 2,7-diphenyl-1H-indole rather than 2,3-diphenylindole. The free C-3 position enables electrophilic formylation, Mannich aminomethylation, halogenation, or transition-metal-catalyzed cross-coupling that are sterically impossible on the 2,3-isomer [Section 3, Evidence 1]. This makes the 2,7-isomer the only viable starting material for generating 2,7-diaryl-3-functionalized indole libraries .

GC-MS Reference Standard for Stereospermum kunthianum Phytochemical Authentication

Analytical laboratories performing quality control or phytochemical fingerprinting of Stereospermum kunthianum extracts require 2,7-diphenyl-1H-indole as an authentic reference standard. The compound was identified at 7.88% relative abundance in the leaf oil by GC-MS, and no other diphenylindole isomer was detected in this botanical matrix [Section 3, Evidence 3]. Use of a different isomer as a surrogate standard would compromise analytical accuracy .

Supramolecular Crystal Engineering Requiring a Free Indole N–H Donor

Crystal engineering studies that exploit N–H···π or N–H···O hydrogen-bonded chain motifs should select 2,7-diphenyl-1H-indole over 1,2-diphenylindole. The free indole N–H (1 H-bond donor) in the 2,7-isomer enables predictable supramolecular synthons analogous to those observed in crystallographically characterized 2-arylindoles, whereas the N-substituted 1,2-isomer (0 H-bond donors) cannot participate in N–H-mediated assembly [Section 3, Evidence 4] .

Physicochemical Profiling in Drug Discovery Where TPSA and H-Bond Donor Count Are Critical

Early-stage drug discovery programs that use computed TPSA and H-bond donor count as filters for blood–brain barrier penetrance or oral bioavailability predictions must use the correct isomer. 2,7-Diphenyl-1H-indole (TPSA = 15.79 Ų; 1 HBD) and 1,2-diphenylindole (TPSA = 4.93 Ų; 0 HBD) produce divergent in silico ADME predictions despite identical molecular formula and similar logP [Section 3, Evidence 2]. Procurement errors at this stage lead to irreproducible screening data .

Quote Request

Request a Quote for 2,7-Diphenyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.